Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold
Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold
An In-Depth Technical Guide to 1,6-Naphthyridine-4-carboxylic acid HCl for Advanced Research
The 1,6-naphthyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1][2] As a key structural motif in numerous natural products and synthetic pharmaceutical agents, its derivatives have demonstrated a broad spectrum of biological activities.[3][4] These activities include potent anticancer, antimicrobial, and enzyme-inhibitory properties, establishing the 1,6-naphthyridine core as a versatile template for drug design.[1][5] This guide focuses on a specific, highly functionalized derivative, 1,6-naphthyridine-4-carboxylic acid hydrochloride, providing an in-depth analysis of its chemical properties, synthesis, characterization, and potential applications for researchers and drug development professionals.
PART 1: Chemical Identity and Physicochemical Properties
A comprehensive understanding of the fundamental chemical and physical properties of 1,6-naphthyridine-4-carboxylic acid HCl is paramount for its effective application in research and development.
Molecular Structure and Identifiers
The hydrochloride salt of 1,6-naphthyridine-4-carboxylic acid possesses a rigid, planar bicyclic aromatic core, which is a key determinant of its biological and photophysical properties. The carboxylic acid moiety at the 4-position provides a crucial handle for further chemical modifications and derivatization.
Table 1: Core Chemical Identifiers for 1,6-Naphthyridine-4-carboxylic acid HCl
| Property | Value | Source |
| IUPAC Name | 1,6-naphthyridine-4-carboxylic acid hydrochloride | [6] |
| CAS Number | 1797032-00-8 | [6] |
| Molecular Formula | C₉H₇ClN₂O₂ | [6] |
| Molecular Weight | 210.62 g/mol | [6] |
| Canonical SMILES | C1=CN=C2C=CN=CC2=C1C(=O)O | [7] |
| InChIKey | CKQXIFCAJCCLIX-UHFFFAOYSA-N | [7] |
Physicochemical Data
The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing appropriate experimental conditions.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Details |
| XlogP | 0.6 | A measure of lipophilicity.[7] |
| Monoisotopic Mass | 174.04292 Da (free base) | [7] |
| Collision Cross Section (CCS) | [M+H]⁺: 133.0 Ų | Predicted values for different adducts.[7] |
PART 2: Synthesis and Spectroscopic Characterization
The synthesis of the 1,6-naphthyridine scaffold can be approached through various strategies, often involving acid-mediated intramolecular cyclization reactions.[1][8]
Synthetic Strategy: A Generalized Approach
A common and effective method for constructing the benzo[3][7]naphthyridine scaffold involves an acid-mediated intramolecular Friedel-Crafts reaction.[1][8] This strategy typically utilizes precursors with a one-carbon synthon, such as a carboxylic acid or cyano group, to facilitate the ring closure.[1] The following diagram illustrates a generalized workflow for the synthesis of the core scaffold, which can be adapted for 1,6-naphthyridine-4-carboxylic acid.
Caption: Generalized synthetic workflow for 1,6-naphthyridine derivatives.
Experimental Protocol: Synthesis of 1,6-Naphthyridine-4-carboxylic acid HCl
This protocol outlines a representative synthesis based on established chemical principles for this class of compounds.
Step 1: Synthesis of the 1,6-Naphthyridine Core
-
To a solution of a suitable 4-(arylamino)nicotinonitrile precursor in a minimal amount of an appropriate solvent, add a strong acid catalyst (e.g., concentrated H₂SO₄ or CF₃SO₃H) dropwise at 0 °C.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 0.5-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., aqueous NaOH) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Step 2: Hydrolysis and Salt Formation
-
Suspend the crude 1,6-naphthyridine intermediate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-6 hours or until the hydrolysis of the nitrile or ester group to the carboxylic acid is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3.
-
The desired 1,6-naphthyridine-4-carboxylic acid HCl will precipitate as a solid.
-
Collect the solid by filtration, wash with a small amount of cold water, and then with ethanol to remove any remaining impurities.
-
Dry the final product under vacuum.
Spectroscopic Characterization
The structural integrity and purity of the synthesized 1,6-naphthyridine-4-carboxylic acid HCl must be confirmed through rigorous spectroscopic analysis.
Table 3: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the region of 7-9 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm). |
| ¹³C NMR | Signals corresponding to the aromatic carbons of the naphthyridine core and a characteristic signal for the carboxylic acid carbonyl carbon (>160 ppm).[9] |
| FT-IR | Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching, and C=N/C=C stretching of the aromatic rings. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the free base (C₉H₆N₂O₂) should be observed.[7] |
PART 3: Biological Activity and Applications in Drug Discovery
The 1,6-naphthyridine scaffold is a cornerstone in the development of novel therapeutic agents due to its wide range of biological activities.[1][2]
Anticancer Potential
Derivatives of the 1,6-naphthyridine family, particularly benzo[b][3][7]naphthyridines, have shown potent cytotoxic activity against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma.[5] Some compounds have demonstrated IC₅₀ values in the nanomolar range.[5] The mechanism of action for many of these compounds is believed to involve the inhibition of key enzymes in DNA replication and repair, such as Topoisomerase I.[1]
Broader Biological Significance
Beyond oncology, the 1,6-naphthyridine scaffold has been investigated for a multitude of other therapeutic applications. These include:
-
Enzyme Inhibition: Derivatives have shown inhibitory activity against enzymes such as MAO B, PDE5, and BTK.[1][2]
-
Antimicrobial Activity: The broader naphthyridine class of compounds has a well-established history in antibacterial drug discovery, with nalidixic acid being a notable example from the 1,8-naphthyridine isomer family.[3][10]
-
Optical Properties: Fused polycyclic 1,6-naphthyridines have demonstrated interesting fluorescence properties, suggesting their potential use as organic luminescence materials or biological probes.[1][2]
The following diagram illustrates the potential of 1,6-naphthyridine derivatives as inhibitors in a generic enzyme-driven signaling pathway, a common mechanism in drug action.
Caption: Inhibition of a signaling pathway by a 1,6-naphthyridine derivative.
Conclusion and Future Directions
1,6-Naphthyridine-4-carboxylic acid HCl represents a highly valuable and versatile building block for chemical and biological research. Its strategic functionalization allows for the exploration of vast chemical space in the pursuit of novel therapeutics and advanced materials. Future research should focus on the synthesis and evaluation of a diverse library of derivatives to establish robust structure-activity relationships (SAR) and to further elucidate the mechanisms underlying their biological effects. The promising cytotoxic and photophysical properties of the 1,6-naphthyridine scaffold ensure its continued relevance in the fields of drug discovery and materials science.
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